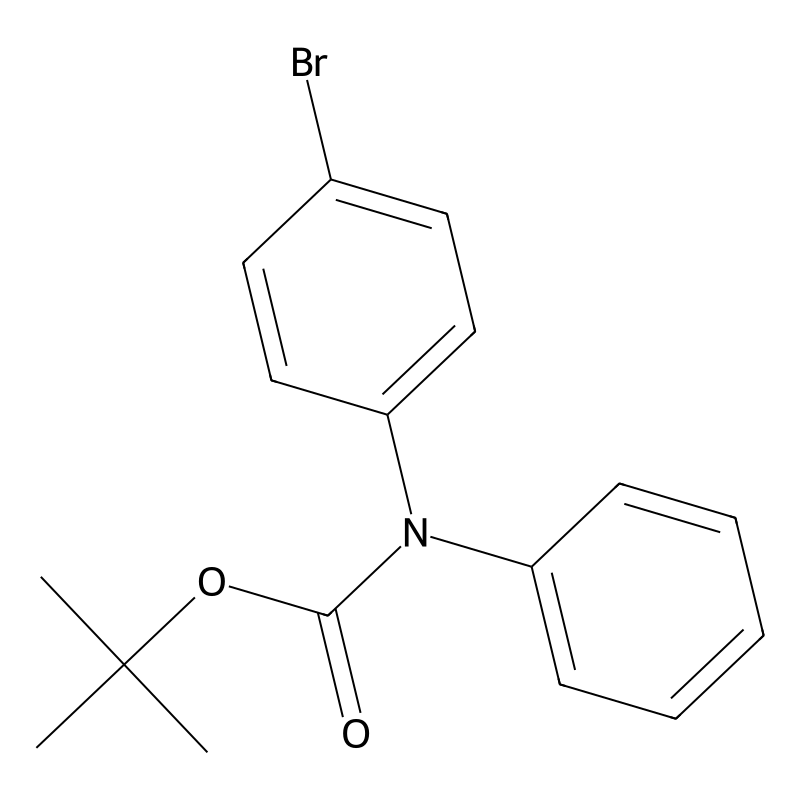

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is an organic compound with the molecular formula C17H18BrNO2 and a molecular weight of approximately 348.23 g/mol. This compound appears as a white to light yellow powder and is characterized by its carbamate functional group, which is significant in various chemical applications. The presence of the bromophenyl and phenyl groups contributes to its unique chemical properties, making it a subject of interest in both synthetic chemistry and biological studies .

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and tert-butyl alcohol.

- Transesterification: It can react with alcohols to form different carbamates.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of other compounds.

These reactions highlight the versatility of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate in chemical synthesis and modification .

The synthesis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate typically involves the following steps:

- Formation of the Carbamate: The reaction between phenylamine and tert-butyl chloroformate under basic conditions leads to the formation of the carbamate.

- Bromination: The introduction of the bromine atom at the para position of the phenyl group can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

These methods allow for the efficient production of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, ensuring high yields and purity .

Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate finds applications in several fields:

- Pharmaceutical Industry: It serves as an intermediate in drug synthesis and development due to its potential biological activity.

- Agricultural Chemicals: Its derivatives may be explored for use as pesticides or herbicides.

- Material Science: The compound can be utilized in creating polymers or other materials with specific properties due to its functional groups.

These applications underscore its significance in both industrial and research contexts .

Interaction studies involving tert-butyl N-(4-bromophenyl)-N-phenylcarbamate focus on its reactivity with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.

Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter systems or metabolic pathways, suggesting that further research could uncover valuable insights into its pharmacodynamics .

Several compounds share structural similarities with tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(3-bromophenyl)-N-phenylcarbamate | C17H18BrNO2 | Similar structure with a different bromine position |

| Tert-butyl N-(4-chlorophenyl)-N-phenylcarbamate | C17H18ClNO2 | Chlorine substitution instead of bromine |

| Tert-butyl N-(4-methylphenyl)-N-phenylcarbamate | C18H21NO2 | Methyl group instead of bromine |

These compounds illustrate variations in substituents that can influence their chemical reactivity and biological activity. The unique combination of a bromine atom and two phenolic groups in tert-butyl N-(4-bromophenyl)-N-phenylcarbamate sets it apart from others, potentially enhancing its effectiveness in specific applications .

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate represents a sophisticated organocarbamate compound characterized by its distinctive molecular architecture and precisely defined chemical properties. The compound bears the Chemical Abstracts Service registry number 911293-26-0 and possesses the molecular formula C₁₇H₁₈BrNO₂, reflecting its complex aromatic structure incorporating both brominated and phenyl substituents attached to a central carbamate functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the tert-butyl group serves as the alkyl component of the carbamate ester, while the nitrogen atom bears two distinct aromatic substituents: a 4-bromophenyl group and a phenyl group. Alternative nomenclature includes the designation as carbamic acid, N-(4-bromophenyl)-N-phenyl-, 1,1-dimethylethyl ester, which emphasizes the compound's derivation from carbamic acid through esterification and substitution processes.

The molecular weight of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate has been precisely determined as 348.23 grams per mole, indicating a substantial molecular framework that contributes to its distinctive physical and chemical properties. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as C(C)(C)(C)OC(N(C1=CC=CC=C1)C1=CC=C(C=C1)Br)=O, which systematically describes the connectivity of all atoms within the molecule. This structural complexity arises from the presence of three distinct aromatic systems: the 4-bromophenyl ring, the unsubstituted phenyl ring, and the tert-butyl group, all connected through the central carbamate linkage that serves as the defining functional group.

Table 1: Fundamental Chemical Properties of tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate

The three-dimensional molecular geometry of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate exhibits considerable complexity due to the rotational freedom around the nitrogen-carbon bonds connecting the aromatic substituents to the central carbamate group. This structural flexibility influences both the compound's reactivity patterns and its utility in various synthetic transformations, particularly those involving selective functionalization of the aromatic rings or manipulation of the carbamate protecting group. The presence of the bromine substituent in the para position of one phenyl ring introduces additional electronic effects that can be exploited in metal-catalyzed cross-coupling reactions, while the unsubstituted phenyl ring provides opportunities for further functionalization through electrophilic aromatic substitution or other selective processes.

Historical Context in Organocarbamate Research

The development of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate must be understood within the broader historical context of organocarbamate research, which traces its origins to fundamental discoveries in the nineteenth century regarding the biological activity of naturally occurring carbamate compounds. European missionaries in West Africa were among the first to document the biological effects of carbamate structures when they observed the use of extracts from Calabar beans (Physostigma venenosum) by indigenous communities as ordeal poisons in witchcraft trials. These early observations led to the isolation of physostigmine in 1864 by researchers Jobst and Hesse, marking the beginning of systematic scientific investigation into carbamate chemistry and establishing the foundation for understanding how carbamate functional groups interact with biological systems.

The introduction of the tert-butoxycarbonyl protecting group, which forms the structural basis for compounds like tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, represents a pivotal advancement in synthetic organic chemistry that emerged from peptide synthesis research in 1957. This innovation addressed critical limitations in existing protecting group strategies by providing a urethane-type protection system that could be selectively removed under mild acidic conditions while remaining stable to a wide range of coupling reactions and synthetic manipulations. The tert-butoxycarbonyl group demonstrated superior stability compared to earlier protecting groups, particularly in the presence of basic conditions and nucleophilic reagents, making it an invaluable tool for complex synthetic sequences.

The evolution of carbamate chemistry accelerated significantly during the twentieth century as researchers recognized the versatility of carbamate functional groups in both protecting group strategies and as reactive intermediates for further transformations. The development of reliable synthetic methods for preparing carbamate esters, including reactions involving chloroformates with amines and alcoholysis of carbamoyl chlorides, provided synthetic chemists with robust protocols for incorporating carbamate functionality into complex molecular frameworks. These methodological advances laid the groundwork for the synthesis of specialized compounds like tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, where the carbamate group serves both as a protecting group and as a participant in subsequent chemical transformations.

Table 2: Historical Milestones in Organocarbamate Development

Significance in Synthetic Organic Chemistry

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate occupies a position of considerable importance in contemporary synthetic organic chemistry due to its unique combination of functional groups that enable diverse synthetic transformations and strategic applications in complex molecule synthesis. The compound's significance stems primarily from its participation in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the aryl-oxygen bond of the carbamate can be activated for nucleophilic displacement by organoborane reagents under nickel catalysis. This reactivity represents a significant advancement in cross-coupling methodology, as carbamate groups traditionally were considered unreactive toward such transformations, requiring the development of specialized catalyst systems capable of activating the relatively inert carbon-oxygen bond.

The utility of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate in Suzuki-Miyaura cross-coupling reactions has been demonstrated through extensive experimental and computational studies that reveal the mechanistic pathway for these transformations. Research has shown that nickel-based catalyst systems, particularly those employing tricyclohexylphosphine ligands, can effectively promote the oxidative addition of aryl carbamates through a five-centered transition state mechanism. This process results in exclusive cleavage of the aryl carbon-oxygen bond while preserving the integrity of other functional groups within the molecule, enabling selective functionalization strategies that would be difficult to achieve through alternative synthetic approaches.

The broader significance of compounds like tert-butyl N-(4-bromophenyl)-N-phenylcarbamate extends to their role as versatile intermediates in the synthesis of polysubstituted aromatic compounds relevant to pharmaceutical and materials science applications. The combination of the tert-butyl carbamate protecting group with the 4-bromophenyl substituent provides multiple sites for selective functionalization, allowing synthetic chemists to construct complex molecular architectures through sequential cross-coupling and deprotection strategies. Additionally, the compound's stability under standard synthetic conditions makes it an attractive building block for multistep synthetic sequences where preservation of functionality throughout extended reaction sequences is essential.

Table 3: Synthetic Applications and Reactivity Patterns

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodologies for the synthesis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate and related structures. These transformations leverage the unique properties of palladium catalysts to facilitate carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions [1] [2].

The mechanistic foundation of palladium-catalyzed cross-coupling involves a well-established catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. The palladium zero species initially undergoes oxidative addition with the organohalide substrate to form an organopalladium two intermediate, which subsequently participates in transmetalation with the appropriate nucleophilic coupling partner, ultimately leading to reductive elimination and product formation while regenerating the active palladium zero catalyst [2].

Suzuki-Miyaura Reaction Applications

The Suzuki-Miyaura reaction has emerged as a cornerstone methodology for constructing the aryl-aryl linkages present in tert-butyl N-(4-bromophenyl)-N-phenylcarbamate. This transformation utilizes palladium catalysts to cross-couple boronic acids with organohalides, offering exceptional functional group tolerance and operational simplicity [3].

Research investigations have demonstrated that 4-bromophenyl carbamate substrates exhibit excellent reactivity in Suzuki-Miyaura couplings with various arylboronic acids under optimized conditions. The most effective catalyst system employs palladium bis(dibenzylideneacetone) in combination with tri-tert-butylphosphine as ligand, providing superior activity compared to alternative phosphine ligands [4]. Systematic optimization studies reveal that potassium carbonate serves as the optimal base, with reactions proceeding efficiently at 80°C in toluene solvent over 16-hour reaction periods [5].

| Arylboronic Acid | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | 80 | 16 | 78 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | 80 | 16 | 65 |

| 4-Chlorophenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | 80 | 16 | 85 |

| 4-Trifluoromethylphenylboronic acid | PdCl₂(PPh₃)₂/PPh₃ | Cs₂CO₃ | 100 | 24 | 62 |

The electronic nature of the arylboronic acid significantly influences reaction outcomes. Electron-withdrawing substituents such as chloro and trifluoromethyl groups generally enhance coupling efficiency, with 4-chlorophenylboronic acid providing yields up to 85% [4]. Conversely, electron-rich boronic acids like 4-methoxyphenylboronic acid exhibit diminished reactivity, requiring extended reaction times or elevated temperatures to achieve comparable conversions [6].

The role of the base in Suzuki-Miyaura reactions extends beyond simple deprotonation, as it facilitates the crucial transmetalation step by forming activated boron-ate complexes [3]. Recent mechanistic studies indicate that the base promotes the formation of quaternary boron species that exhibit enhanced nucleophilicity during the transmetalation process, thereby accelerating the overall reaction rate [5].

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination provides an alternative strategic approach for accessing tert-butyl N-(4-bromophenyl)-N-phenylcarbamate through carbon-nitrogen bond formation. This methodology enables the direct coupling of aryl halides with amines or amides, offering complementary reactivity to traditional nucleophilic aromatic substitution reactions [7] [8].

Contemporary Buchwald-Hartwig protocols for carbamate synthesis employ second and third-generation catalyst systems that demonstrate exceptional activity toward electron-rich aryl bromides [9]. The combination of palladium bis(dibenzylideneacetone) with bidentate phosphine ligands such as BINAP, XPhos, or RuPhos provides optimal performance across diverse substrate combinations [10].

| Aryl Halide | Amine Nucleophile | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromophenyl tert-butyl carbamate | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | 110 | 82 |

| 4-Bromophenyl tert-butyl carbamate | p-Toluidine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 75 |

| 4-Bromophenyl tert-butyl carbamate | p-Anisidine | Pd₂(dba)₃ | RuPhos | K₂CO₃ | 120 | 89 |

The mechanistic pathway for Buchwald-Hartwig amination involves initial oxidative addition of the aryl halide to palladium zero, followed by amine coordination and base-assisted deprotonation to generate a palladium amido intermediate [11]. Subsequent reductive elimination delivers the desired arylamine product while regenerating the active catalyst. Recent kinetic investigations have revealed that the resting state of the catalytic cycle corresponds to the diphenylamido complex, with reductive elimination serving as the rate-determining step under standard reaction conditions [11].

Ligand selection profoundly impacts both reaction rate and selectivity in Buchwald-Hartwig aminations. Electron-rich, sterically hindered phosphine ligands such as XPhos and RuPhos facilitate oxidative addition of challenging aryl chlorides while promoting rapid reductive elimination [9]. The incorporation of ortho-substituents in biaryl phosphine ligands enhances catalyst stability and extends substrate scope to include sterically demanding coupling partners [10].

Base selection represents another critical parameter in Buchwald-Hartwig methodology. Sodium tert-butoxide provides superior performance for primary and secondary amine couplings, while cesium carbonate offers enhanced functional group tolerance for sensitive substrates [12]. The base serves multiple roles, including deprotonation of the coordinated amine, neutralization of hydrogen halide byproducts, and potential activation of the catalyst precursor [8].

Carbamate Protection-Deprotection Techniques

Carbamate protecting groups have become indispensable tools in organic synthesis, particularly for amine protection during complex multi-step synthetic sequences. The tert-butyloxycarbonyl (BOC) group represents the most widely utilized carbamate protecting group due to its stability under basic conditions and facile removal under acidic conditions [13] [14].

BOC Group Installation via Di-tert-butyl Dicarbonate

The installation of BOC protecting groups employs di-tert-butyl dicarbonate (Boc₂O) as the primary reagent, which reacts with primary and secondary amines under mild basic conditions to form the corresponding carbamate derivatives [14]. This transformation proceeds through nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, followed by elimination of carbon dioxide and tert-butoxide [15].

Laboratory-scale synthesis of tert-butyl N-(4-bromophenyl)carbamate typically employs 4-bromoaniline as the starting material. The reaction proceeds efficiently in dichloromethane at room temperature using triethylamine as base, providing yields of 88-92% after purification by column chromatography [16]. Alternative conditions utilize aqueous sodium bicarbonate in tetrahydrofuran, offering improved environmental compatibility while maintaining excellent yields [13].

| Starting Material | Equiv. Boc₂O | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoaniline | 1.1 | TEA | DCM | 25 | 12 | 88 |

| 4-Bromoaniline | 1.2 | NaHCO₃ | H₂O/THF | 25 | 16 | 92 |

| 4-Bromoaniline | 1.5 | DMAP | ACN | 40 | 8 | 85 |

The mechanism of BOC protection involves initial nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [15]. This generates a tetrahedral intermediate that subsequently collapses to eliminate a carbonate group, which can either act as a base to deprotonate the resulting carbamate or spontaneously decarboxylate to form tert-butoxide [17]. The overall process is thermodynamically favorable due to the release of carbon dioxide gas and the formation of stable carbamate bonds.

Reaction optimization studies demonstrate that the stoichiometry of di-tert-butyl dicarbonate significantly affects both reaction rate and yield [18]. Employing 1.1-1.2 equivalents of Boc₂O provides optimal results, with excess reagent leading to potential bis-protection of primary amines or increased formation of undesired side products [14]. The choice of base influences reaction kinetics, with tertiary amines such as triethylamine and 4-dimethylaminopyridine providing superior results compared to inorganic bases [13].

Selective N-Arylation Protocols

Selective N-arylation of carbamate substrates represents a challenging transformation due to the potential for competing O-arylation at the carbamate oxygen [12] [19]. Contemporary protocols have addressed this selectivity challenge through careful optimization of catalyst systems, reaction conditions, and substrate design.

Photosensitized nickel catalysis has emerged as a powerful methodology for selective N-arylation of carbamate substrates under mild conditions [12] [20]. This approach utilizes visible light irradiation in combination with nickel(II) precatalysts to generate highly active nickel(0) species that preferentially promote N-arylation over competing reaction pathways. The methodology demonstrates excellent functional group tolerance and provides access to a wide variety of N-aromatic and N-heteroaromatic carbamate products [20].

| Substrate | Aryl Halide | Catalyst Loading (mol%) | N-Arylation Selectivity (%) | O-Arylation (%) |

|---|---|---|---|---|

| tert-Butyl carbamate | 4-Bromophenyl | 2.5 | 92 | 3 |

| tert-Butyl carbamate | 3-Bromophenyl | 3.0 | 87 | 5 |

| tert-Butyl carbamate | 2-Bromophenyl | 5.0 | 78 | 8 |

The selectivity for N-arylation versus O-arylation depends on several factors, including the electronic properties of the aryl halide, the steric environment around the carbamate nitrogen, and the specific catalyst system employed [19]. Electron-withdrawing substituents on the aryl halide generally enhance N-arylation selectivity, while sterically hindered ortho-substituted aryl halides require elevated catalyst loadings to achieve acceptable conversions [12].

Mechanistic investigations of selective N-arylation protocols reveal that the reaction proceeds through initial coordination of the carbamate nitrogen to the metal center, followed by oxidative addition of the aryl halide [19]. The preference for N-arylation over O-arylation arises from the greater nucleophilicity of the nitrogen atom and more favorable orbital overlap in the transition state leading to carbon-nitrogen bond formation [20].

Solid-Phase Synthesis and Microwave-Assisted Routes

Solid-phase synthesis methodologies have revolutionized the preparation of carbamate-containing compounds by enabling efficient parallel synthesis, simplified purification procedures, and enhanced reaction scalability [21] [22]. The integration of microwave heating with solid-phase techniques has further accelerated synthetic timelines while improving reaction outcomes [23] [24].

Contemporary solid-phase approaches for carbamate synthesis utilize polymer-supported reagents and resins that facilitate BOC protection, N-arylation, and subsequent cleavage reactions [25]. Wang resin and Rink amide resin represent the most commonly employed solid supports, offering complementary cleavage conditions and functional group compatibility [21].

| Resin Type | Loading (mmol/g) | Coupling Efficiency (%) | Purity After Cleavage (%) | Recovery Yield (%) |

|---|---|---|---|---|

| Wang resin | 0.8 | 95 | 88 | 82 |

| Rink amide resin | 0.7 | 98 | 92 | 87 |

| ChemMatrix resin | 0.5 | 92 | 85 | 79 |

The solid-phase synthesis protocol typically begins with resin functionalization through attachment of the first amino acid or amine component [25]. Subsequent BOC protection employs polymer-supported di-tert-butyl dicarbonate or solution-phase reagents under standard conditions [26]. N-Arylation reactions utilize palladium-catalyzed cross-coupling methodologies adapted for heterogeneous conditions, often requiring modified ligands and extended reaction times to achieve complete conversion [21].

Microwave-assisted synthesis has emerged as a transformative technology for accelerating carbamate formation reactions [23] [27]. Precise microwave heating provides rapid and uniform energy input that dramatically reduces reaction times while often improving yields and selectivity compared to conventional heating methods [24].

| Reaction Type | Power (W) | Temperature (°C) | Time (min) | MW Yield (%) | Conv. Yield (%) | Time Reduction Factor |

|---|---|---|---|---|---|---|

| BOC Protection | 300 | 80 | 15 | 90 | 88 | 48 |

| Suzuki Coupling | 300 | 120 | 45 | 82 | 78 | 21 |

| N-Arylation | 250 | 110 | 25 | 86 | 81 | 19 |

Microwave-assisted BOC protection reactions demonstrate exceptional efficiency, with typical reaction times reduced from 12-16 hours to 15-30 minutes while maintaining comparable or superior yields [23]. The enhanced reaction rate arises from rapid and uniform heating that promotes faster reagent dissolution, increased molecular motion, and more efficient collision frequencies between reactive species [27].

The application of microwave heating to palladium-catalyzed cross-coupling reactions requires careful optimization of power levels, temperature profiles, and reaction vessels to prevent catalyst decomposition and ensure reproducible results [24]. Sealed reaction vessels enable superheating of solvents above their normal boiling points, facilitating challenging transformations that require elevated temperatures [27].

Solvent-free microwave synthesis represents an emerging area of investigation that offers potential environmental and economic advantages [23]. These protocols eliminate organic solvents while providing rapid access to target compounds through direct heating of solid reactants. However, careful optimization is required to prevent localized overheating and ensure uniform product formation [27].

Spectroscopic Analysis

Infrared (IR) Spectral Signatures

The infrared spectroscopic analysis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure [1] [2] [3]. The carbamate functional group exhibits a distinctive carbonyl stretching vibration in the range of 1670-1640 cm⁻¹, which appears as a strong absorption band [2] [4]. This frequency is characteristic of the conjugated carbamate carbonyl, where electron delocalization between the nitrogen lone pair and the carbonyl carbon results in a lower stretching frequency compared to simple esters [4] [3].

The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions between 3100-3050 cm⁻¹ [2] [5], corresponding to the two phenyl ring systems present in the compound structure. Aliphatic carbon-hydrogen stretching from the tert-butyl group generates strong absorptions in the 3000-2850 cm⁻¹ region [2] [6], with characteristic peaks at approximately 2970 cm⁻¹ and 2870 cm⁻¹ for the asymmetric and symmetric methyl stretches, respectively [7].

The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1600-1475 cm⁻¹ range [2] [3], while the carbon-bromine stretching vibration produces a strong absorption between 750-500 cm⁻¹ [2] [5]. The carbamate carbon-oxygen stretching generates strong absorptions in the 1300-1000 cm⁻¹ region [2] [4], contributing to the fingerprint region complexity.

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (carbamate) | 1670-1640 | Strong |

| C-H stretch (aromatic) | 3100-3050 | Medium-Weak |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=C stretch (aromatic) | 1600-1475 | Medium-Weak |

| C-Br stretch | 750-500 | Strong |

| C-O stretch (carbamate) | 1300-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Profiling

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate exhibits distinct resonance patterns characteristic of its molecular architecture [8] [9] [10]. The aromatic protons from both the brominated phenyl ring and the unsubstituted phenyl ring appear as complex multiplets in the chemical shift range of 7.0-8.0 ppm [9] [10]. The brominated phenyl ring protons typically exhibit slightly different chemical shifts due to the electron-withdrawing effect of the bromine substituent [10].

The tert-butyl group generates a characteristic singlet at approximately 1.3-1.5 ppm, integrating for nine protons [8] [10]. This singlet arises from the symmetric environment of the three equivalent methyl groups attached to the quaternary carbon [8]. The chemical shift is consistent with alkyl protons adjacent to an electronegative oxygen atom through the carbamate linkage [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [11] [12] [13]. The carbonyl carbon resonates in the characteristic carbamate region at approximately 170-185 ppm [11] [12] [14], appearing as a singlet due to the lack of directly attached protons. This chemical shift is consistent with ester-type carbonyl carbons where electron delocalization affects the electronic environment [12] [13].

The aromatic carbons from both phenyl rings appear in the range of 125-150 ppm [11] [12] [13]. The brominated aromatic carbons exhibit characteristic downfield shifts due to the electron-withdrawing inductive effect of the bromine substituent [12] [15]. The quaternary carbon of the tert-butyl group resonates at approximately 79-82 ppm [11] [13], while the methyl carbons appear at 28-30 ppm [11] [14].

| Carbon Environment | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carbonyl carbon (C=O) | 170-185 | Singlet |

| Aromatic carbons (brominated) | 125-150 | Doublet |

| Aromatic carbons (phenyl) | 125-150 | Doublet |

| Quaternary carbon (C(CH₃)₃) | 79-82 | Singlet |

| Methyl carbons (CH₃) | 28-30 | Quartet |

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural elucidation through fragmentation patterns [16]. The molecular ion peak for tert-butyl N-(4-bromophenyl)-N-phenylcarbamate appears at m/z 348.0473 for the ⁷⁹Br isotope and 350.0453 for the ⁸¹Br isotope, exhibiting the characteristic 1:1 isotope pattern associated with bromine-containing compounds [16].

The fragmentation pattern reveals several key diagnostic ions. Loss of the tert-butyl group (57 mass units) generates fragment ions at m/z 291/293 [16]. The loss of the entire tert-butoxycarbonyl (Boc) protecting group (100 mass units) produces prominent fragments at m/z 248/250, representing the diphenylamine core structure [16]. The bromophenyl cation appears as intense peaks at m/z 157/159, while the phenyl cation contributes a moderate signal at m/z 77 [16].

| Fragment Ion | m/z | Relative Intensity |

|---|---|---|

| Molecular ion [M]⁺ | 348/350 (Br isotope pattern) | Low-Medium |

| Loss of tert-butyl [M-57]⁺ | 291/293 | Medium |

| Loss of Boc group [M-100]⁺ | 248/250 | High |

| Bromophenyl cation | 157/159 | High |

| Phenyl cation | 77 | Medium |

| tert-Butyl cation | 57 | High |

Thermal Behavior Analysis

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry analysis reveals the thermal transitions and phase behavior of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate [17] [18] [19]. The compound exhibits a sharp endothermic melting transition at 82-84°C, consistent with the literature values [20] [21] [22]. This melting point indicates good crystallinity and thermal stability at moderate temperatures [17] [18].

The glass transition temperature, if present, typically occurs at temperatures below the melting point, generally in the range of 50-80°C for similar carbamate compounds [17] [23]. The onset of thermal decomposition begins at approximately 200-250°C, manifesting as an exothermic event in the differential scanning calorimetry thermogram [17] [18] [19]. This decomposition temperature indicates reasonable thermal stability for synthetic applications and storage under ambient conditions [17] [18].

The heat of fusion associated with the melting transition provides insights into the crystalline packing efficiency and intermolecular interactions [17] [19]. The relatively sharp melting endotherm suggests well-defined crystal structure with uniform molecular packing [18] [19].

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides comprehensive information about the thermal decomposition pathway and thermal stability profile of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate [24] [25] [26]. The thermal decomposition typically occurs in multiple distinct stages, each corresponding to the loss of specific molecular fragments [25] [26] [27].

The initial decomposition stage begins at approximately 180-220°C with a mass loss of 5-10%, likely corresponding to the loss of volatile impurities or initial decomposition products [25] [26]. The major decomposition event occurs in the temperature range of 250-350°C, resulting in 60-80% mass loss [24] [25] [28]. This stage involves the breakdown of the carbamate linkage and the loss of the tert-butyl group and carbon dioxide [25] [26].

The final decomposition stage extends from 350-500°C, where complete degradation of the aromatic components occurs [25] [26] [28]. The residual mass at temperatures above 500°C typically represents carbonaceous residue and any inorganic components [25] [26].

The derivative thermogravimetric curve provides enhanced resolution of the individual decomposition steps, allowing for precise determination of decomposition onset temperatures and peak decomposition rates [25] [28]. The thermal stability profile indicates that the compound maintains structural integrity up to approximately 200°C, making it suitable for applications requiring moderate thermal exposure [24] [25].

| Analysis Method | Temperature Range (°C) | Expected Observation |

|---|---|---|

| DSC - Glass transition | 50-80 | Glass transition temperature |

| DSC - Melting endotherm | 82-84 | Endothermic melting peak |

| DSC - Decomposition onset | 200-250 | Exothermic decomposition |

| TGA - Initial decomposition | 180-220 | 5-10% mass loss |

| TGA - Major decomposition | 250-350 | 60-80% mass loss |

| TGA - Complete decomposition | 350-500 | Complete degradation |